ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate
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Description
Ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.22637110 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H32N2O4, with a molecular weight of 420.53 g/mol. The presence of functional groups such as methoxy, acetamido, and dihydropyridine contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H32N2O4 |
Molecular Weight | 420.53 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity. This includes interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to cancer cell proliferation and survival pathways. For instance, it has shown potential in inhibiting histone methyltransferases, which are crucial in epigenetic regulation.
- Cellular Signaling Modulation : By affecting receptor and enzyme activities, the compound may influence cellular signaling pathways that regulate growth, apoptosis, and differentiation.
Research Findings
Recent studies have explored the biological effects of this compound through various assays:
Anticancer Activity
A study published in ResearchGate identified the compound as a potential anticancer agent through screening against multicellular spheroids. The findings indicated that it could effectively reduce cell viability in several cancer cell lines by inducing apoptosis and inhibiting proliferation .
Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that modifications to the piperidine ring significantly impact the compound's potency against target enzymes. Variants with different substitutions showed varying degrees of inhibition against cancer-related pathways .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics in vitro. It has been shown to maintain stability in biological systems, suggesting potential for oral bioavailability .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels for therapeutic use.
- In Vivo Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer drug.
Properties
IUPAC Name |
ethyl 4-[[2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-4-32-24(30)18-5-7-19(8-6-18)25-23(29)16-27-15-22(31-3)21(28)13-20(27)14-26-11-9-17(2)10-12-26/h5-8,13,15,17H,4,9-12,14,16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKRGXCRGEKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCC(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.